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Compound of Interest

5-Chloro-2-fluoro-3-
Compound Name:

methoxypyridine
CAS No.: 1227580-27-9
Cat. No.: B1458161

Get Quote

Chemical Identity & Structural Logic[1][2]

¢ |[UPAC Name: 5-Chloro-2-fluoro-3-methoxypyridine

CAS Number: 1261366-22-6

Molecular Formula:

Molecular Weight: 161.56 g/mol [1]

SMILES:COclc(F)ncc(Cl)cl

Structural Elucidation Workflow

The following diagram illustrates the logical flow for confirming the regiochemistry of the
substituents, particularly distinguishing the position of the Methoxyl (OMe) and Fluorine (F)
groups relative to the Nitrogen.
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Figure 1: Analytical workflow for structural validation.

Nuclear Magnetic Resonance (NMR) Data[4][5][6][7]
[8]1[9][10][11][12]
A. 1H NMR Spectroscopy (Proton)

The 1H NMR spectrum is characterized by two aromatic signals (H-4 and H-6) and one
aliphatic singlet (OMe). The key diagnostic feature is the coupling of the aromatic protons to the
Fluorine atom (

, Spin 1/2).

Predicted Parameters (400 MHz,

):
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Mechanistic Insight:

e H-6 vs H-4: H-6 is typically downfield (higher ppm) due to the inductive effect of the adjacent
Nitrogen.

e Fluorine Coupling: The proton at position 4 (H-4) is meta to the Fluorine at position 2, but in
pyridines, "meta” relationships (actually 3-bond path via C3) often display significant coupling

(

) ranging from 8-10 Hz, which is diagnostic for the 2-fluoro substitution pattern.
B. 13C NMR Spectroscopy (Carbon)
The

spectrum will display extensive splitting due to C-F coupling.[3][4] This splitting is the primary
method for assigning the carbon backbone.

Diagnostic Signals (
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C. 19F NMR Spectroscopy

Fluorine NMR is highly sensitive to the electronic environment.
e Shift:

to

ppm (relative to

).

o Pattern: No large proton couplings are usually resolved in broadband decoupled spectra, but
in coupled spectra, it appears as a triplet or dd matching the H-4/H-6 constants.

Mass Spectrometry (MS) Profile[6][10]

Mass spectrometry provides the definitive confirmation of the halogenation pattern (Chlorine
isotope signature).

« lonization Mode: ESI (+) or APCI (+)
e Molecular lon:
* |sotopic Pattern:

o m/z 162.0: Base peak (

© 2026 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b1458161?utm_src=pdf-body-href
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1458161?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

isotope)
o m/z 164.0: Approx. 33% intensity of base peak (
isotope)
o Note: The presence of Fluorine does not add isotopic complexity (monoisotopic).
Fragmentation Pathway (EI/CID):
e Precursor: 161 (M+)
e Loss of Methyl:

m/z 146 (Loss of
from methoxy)

e Loss of Carbonyl:

m/z 118 (Loss of CO, typical for anisole-like structures)

Infrared (IR) Spectroscopy[6]

Key functional group absorptions for quality control (QC) fingerprinting:
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Experimental Validation & Purity

© 2026 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b1458161?utm_src=pdf-body-href
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1458161?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

When analyzing the raw data for this compound, ensure the following criteria are met to confirm
>98% purity for biological assays:

e HPLC Purity: Single peak at 254 nm.

e 1H NMR Integration: The ratio of the OMe singlet (3H) to the aromatic protons (1H each)
must be exactly 3:1:1. Any deviation suggests demethoxylation or solvent contamination.

e Solvent Residuals: Common synthesis solvents (DCM: 5.30 ppm, EtOAc: 4.12/2.05/1.26
ppm in

) should be quantified and removed.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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